N-(3-(2-ethylpiperidin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-3-21-7-4-5-15-30(21)16-6-14-28-25(32)20-10-13-23-24(17-20)29-27(34)31(26(23)33)18-19-8-11-22(35-2)12-9-19/h8-13,17,21H,3-7,14-16,18H2,1-2H3,(H,28,32)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWDCORQSCAUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-ethylpiperidin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C22H30N4O3
- Molecular Weight : 398.51 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it exhibits affinity for dopamine and serotonin transporters, suggesting potential applications in neuropharmacology.
Key Mechanisms:
- Dopamine Transporter (DAT) Inhibition : The compound shows inhibition of dopamine reuptake, which may contribute to its psychoactive effects.
- Serotonin Transporter (SERT) Interaction : It also interacts with the serotonin transporter, indicating potential antidepressant or anxiolytic properties.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of similar quinazoline derivatives, it was found that compounds with a tetrahydroquinazoline core exhibited significant binding affinity for DAT and SERT. This suggests that modifications in the side chains can enhance or diminish these interactions, influencing therapeutic outcomes .
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of related compounds. The findings indicated that these derivatives could significantly reduce pro-inflammatory cytokines in cellular models. The mechanism was associated with the inhibition of NF-kB signaling pathways .
Study 3: Behavioral Studies
Behavioral assays in animal models demonstrated that administration of this compound led to increased locomotor activity and reduced anxiety-like behaviors. These effects were attributed to its dopaminergic activity .
Scientific Research Applications
Structure and Composition
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the 2-ethylpiperidine moiety contributes to its pharmacological properties, while the 4-methoxybenzyl group may enhance its bioavailability and receptor affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-(2-ethylpiperidin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. The tetrahydroquinazoline scaffold has been explored for its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of tetrahydroquinazoline effectively inhibited protein kinase activity, leading to reduced tumor growth in vitro and in vivo models. These findings suggest potential applications in developing targeted cancer therapies.
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. The piperidine ring is often associated with compounds that modulate neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research has shown that similar piperidine-containing compounds can influence dopamine and serotonin receptors, which are critical targets for treating neurological disorders such as depression and schizophrenia. Investigations into the specific receptor interactions of this compound could yield valuable insights into its therapeutic potential.
Antimicrobial Properties
Emerging data highlight the antimicrobial activity of tetrahydroquinazoline derivatives against various pathogens. The unique chemical structure may contribute to its efficacy against resistant strains of bacteria.
Case Study: Antimicrobial Screening
In a series of antimicrobial assays, compounds based on the tetrahydroquinazoline framework demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits specific kinases | |
| Neuropharmacology | Modulates dopamine and serotonin receptors | |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Table 2: Structural Variants and Their Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reagents or conditions ensure optimal yield?
The synthesis involves multi-step reactions, typically starting with the quinazoline core formation followed by sequential functionalization. Key steps include:
- Amide coupling : Use of HBTU or EDCI with Et₃N in THF or DMF for carboxamide bond formation .
- Piperidine/propyl linker introduction : Alkylation reactions under reflux with K₂CO₃ in acetonitrile .
- Purification : Silica gel chromatography (e.g., 70% CMA80 in CH₂Cl₂) and recrystallization to achieve >95% purity . Note: Monitor intermediates via TLC and confirm structures with NMR at each stage.
Q. How should researchers characterize the compound’s structure to resolve ambiguities in regiochemistry?
- NMR spectroscopy : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to assign protons and carbons, particularly for the ethylpiperidinyl and methoxybenzyl groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry if crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent variation : Systematically modify the 4-methoxybenzyl group (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity .
- Linker optimization : Test propyl vs. ethyl spacers between the piperidine and quinazoline moieties .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and hepatotoxicity .
- Metabolite identification : In silico metabolism prediction (e.g., GLORYx) to highlight vulnerable sites (e.g., piperidine N-dealkylation) .
- DMPK modeling : Physiologically based pharmacokinetic (PBPK) models for dose extrapolation .
Q. How should contradictory bioactivity data between similar compounds be resolved?
- Control experiments : Replicate assays under identical conditions (e.g., buffer pH, cell passage number) .
- Off-target profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to identify confounding interactions .
- Structural analysis : Compare X-ray co-crystal structures of analogs to confirm binding mode consistency .
Q. What methods improve solubility without compromising target affinity?
- Co-solvent systems : Use DMSO/PEG-400 mixtures in vitro; for in vivo, consider cyclodextrin-based formulations .
- Prodrug strategies : Introduce phosphate or ester groups at the carboxamide moiety .
- Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .
Q. How can metabolic stability in hepatic models be enhanced?
- Structural shielding : Introduce bulky substituents (e.g., trifluoromethyl) near metabolically labile sites (e.g., piperidine) .
- Isotope labeling : Use deuterium at α-positions to slow CYP450-mediated oxidation .
- In vitro models : Test stability in human liver microsomes (HLM) with NADPH cofactors, and identify major metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
